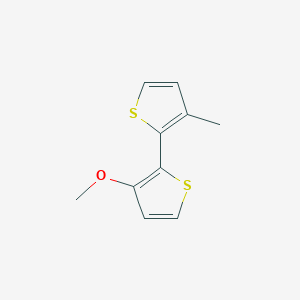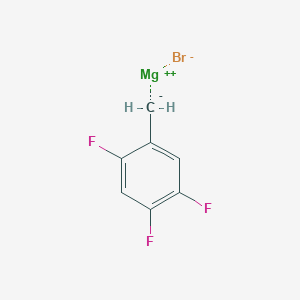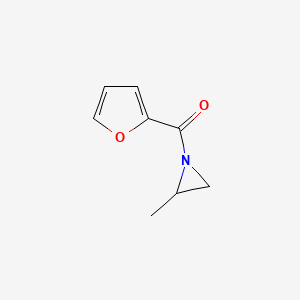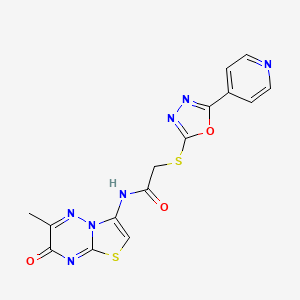![molecular formula C24H19N3O6S B12635790 2-[2-methoxy-4-[(3R,4'S)-2-oxo-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-3'-yl]phenoxy]acetamide](/img/structure/B12635790.png)
2-[2-methoxy-4-[(3R,4'S)-2-oxo-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-3'-yl]phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-methoxy-4-[(3R,4’S)-2-oxo-4’-(thiophene-2-carbonyl)spiro[1H-indole-3,5’-4H-1,2-oxazole]-3’-yl]phenoxy]acetamide is a complex organic compound that features a unique spiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-methoxy-4-[(3R,4’S)-2-oxo-4’-(thiophene-2-carbonyl)spiro[1H-indole-3,5’-4H-1,2-oxazole]-3’-yl]phenoxy]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spiro[1H-indole-3,5’-4H-1,2-oxazole] core: This can be achieved through a cyclization reaction involving an indole derivative and an appropriate oxazole precursor under acidic or basic conditions.
Introduction of the thiophene-2-carbonyl group: This step involves the acylation of the spiro core using thiophene-2-carbonyl chloride in the presence of a base such as pyridine.
Methoxylation and phenoxyacetylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-methoxy-4-[(3R,4’S)-2-oxo-4’-(thiophene-2-carbonyl)spiro[1H-indole-3,5’-4H-1,2-oxazole]-3’-yl]phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-[2-methoxy-4-[(3R,4’S)-2-oxo-4’-(thiophene-2-carbonyl)spiro[1H-indole-3,5’-4H-1,2-oxazole]-3’-yl]phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-[2-methoxy-4-[(3R,4’S)-2-oxo-4’-(thiophene-2-carbonyl)spiro[1H-indole-3,5’-4H-1,2-oxazole]-3’-yl]phenoxy]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[2-methoxy-4-[(3R,4’S)-2-oxo-4’-(thiophene-2-carbonyl)spiro[1H-indole-3,5’-4H-1,2-oxazole]-3’-yl]phenoxy]ethanol
- **2-[2-methoxy-4-[(3R,4’S)-2-oxo-4’-(thiophene-2-carbonyl)spiro[1H-indole-3,5’-4H-1,2-oxazole]-3’-yl]phenoxy]propanoic acid
Uniqueness
The uniqueness of 2-[2-methoxy-4-[(3R,4’S)-2-oxo-4’-(thiophene-2-carbonyl)spiro[1H-indole-3,5’-4H-1,2-oxazole]-3’-yl]phenoxy]acetamide lies in its spiro structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C24H19N3O6S |
|---|---|
Poids moléculaire |
477.5 g/mol |
Nom IUPAC |
2-[2-methoxy-4-[(3R,4'S)-2-oxo-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-3'-yl]phenoxy]acetamide |
InChI |
InChI=1S/C24H19N3O6S/c1-31-17-11-13(8-9-16(17)32-12-19(25)28)21-20(22(29)18-7-4-10-34-18)24(33-27-21)14-5-2-3-6-15(14)26-23(24)30/h2-11,20H,12H2,1H3,(H2,25,28)(H,26,30)/t20-,24+/m1/s1 |
Clé InChI |
YUWBOPDALJCCEO-YKSBVNFPSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)C2=NO[C@]3([C@H]2C(=O)C4=CC=CS4)C5=CC=CC=C5NC3=O)OCC(=O)N |
SMILES canonique |
COC1=C(C=CC(=C1)C2=NOC3(C2C(=O)C4=CC=CS4)C5=CC=CC=C5NC3=O)OCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Benzimidazole-2-carboxamide, N-[3-[[6-(4,5-dihydro-1H-imidazol-2-yl)-3-pyridinyl]amino]-3-oxopropyl]-1-(phenylmethyl)-](/img/structure/B12635744.png)



![9-Bromo-6-[(piperidin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B12635754.png)
![(R)-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B12635758.png)

![8-Chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12635773.png)

![1-{4-[4-(Azidomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12635792.png)
![2-(4-carbamoylpiperidin-1-yl)-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12635795.png)
![4-[Bis(2-cyanobenzyl)amino]benzonitrile](/img/structure/B12635799.png)
